molecular formula C10H15NOS B430294 N-butyl-2-(thiophen-2-yl)acetamide

N-butyl-2-(thiophen-2-yl)acetamide

Cat. No.: B430294
M. Wt: 197.3g/mol
InChI Key: TWFLNURXSLZJGZ-UHFFFAOYSA-N
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Description

N-Butyl-2-(thiophen-2-yl)acetamide is a thiophene-containing acetamide derivative characterized by a butyl group attached to the nitrogen atom of the acetamide moiety and a thiophen-2-yl group linked to the carbonyl carbon. Its structural framework combines the electron-rich thiophene ring with the lipophilic n-butyl chain, making it a candidate for diverse applications, including antimicrobial, antitumor, and kinase inhibition studies. The compound is typically synthesized via N-acylation reactions, such as the coupling of 2-bromo-N-butylacetamide with thiophen-2-ylacetic acid derivatives under basic conditions (e.g., K₂CO₃ and KI) . Key physical properties include moderate lipophilicity (logP ~1.24) and a molecular weight of ~265.35 g/mol, as inferred from structurally analogous compounds .

Properties

Molecular Formula

C10H15NOS

Molecular Weight

197.3g/mol

IUPAC Name

N-butyl-2-thiophen-2-ylacetamide

InChI

InChI=1S/C10H15NOS/c1-2-3-6-11-10(12)8-9-5-4-7-13-9/h4-5,7H,2-3,6,8H2,1H3,(H,11,12)

InChI Key

TWFLNURXSLZJGZ-UHFFFAOYSA-N

SMILES

CCCCNC(=O)CC1=CC=CS1

Canonical SMILES

CCCCNC(=O)CC1=CC=CS1

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following sections compare N-butyl-2-(thiophen-2-yl)acetamide with analogous compounds in terms of structural features, physicochemical properties, and biological activities.

Substituent Variations and Physicochemical Properties

Compound Name Substituents (R₁, R₂) Molecular Weight (g/mol) logP Melting Point (°C) Key Features
This compound R₁ = n-butyl, R₂ = thiophen ~265.35 ~1.24 Not reported Moderate lipophilicity, thiophene ring
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide (I) R₁ = H, R₂ = thiophen-3-cyano Not reported Not reported Not reported Enhanced electron-withdrawing cyano group improves crystallinity
N-Butyl-2-(4-butyryl-2-fluorophenoxy)acetamide (30) R₁ = n-butyl, R₂ = fluorophenoxy Not reported Not reported 75 Fluorophenoxy group increases polarity; Rf = 0.32
N-(tert-Butyl)-2-(2-ethoxy-4-{[(2-thienylmethyl)amino]methyl}phenoxy)acetamide R₁ = tert-butyl, R₂ = ethoxy-phenoxy Not reported Not reported Not reported Bulky tert-butyl and ethoxy groups reduce solubility
2-[(2-Chloroacetyl)-ethylamino]-N-(thiophen-2-ylmethyl)acetamide R₁ = ethyl, R₂ = thiophen-methyl 274.77 Not reported Not reported Chloroacetyl group enhances reactivity

Key Observations:

  • Lipophilicity: The n-butyl chain in the target compound contributes to moderate lipophilicity (logP ~1.24), similar to piperazine-containing analogs . Polar substituents (e.g., fluorophenoxy in Compound 30) reduce logP but improve aqueous solubility .
  • Thermal Stability: Melting points vary widely; fluorophenoxy derivatives (e.g., Compound 30, 75°C) exhibit lower melting points compared to chromenyl analogs (e.g., Compound 4a, 180–183°C) due to reduced crystallinity .

Structural Influence on Bioactivity

  • Thiophene Ring: The thiophen-2-yl group in this compound contributes to π-π stacking interactions with biological targets, as seen in crystallographic studies of analog I .
  • N-Substituents: The n-butyl chain balances lipophilicity and membrane permeability, whereas bulkier groups (e.g., tert-butyl in ) may hinder cellular uptake.

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